molecular formula C21H24FN7O B4412838 N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine

Cat. No.: B4412838
M. Wt: 409.5 g/mol
InChI Key: JZAOPJQCWUGQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine is a triazine derivative with a molecular formula of C22H27N7O2 and a molecular weight of 421.5 g/mol . Its structure features a 1,3,5-triazine core substituted with:

  • A 4-fluorophenyl group at position N-2.
  • A piperazine moiety at position C-6, further modified with a 4-methoxyphenyl group.
  • An amino group at position C-4.

This compound’s structural complexity enables diverse interactions with biological targets, making it a candidate for medicinal chemistry research, particularly in oncology and enzyme modulation .

Properties

IUPAC Name

2-N-(4-fluorophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-30-18-8-6-17(7-9-18)29-12-10-28(11-13-29)14-19-25-20(23)27-21(26-19)24-16-4-2-15(22)3-5-16/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAOPJQCWUGQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the fluorophenyl and methoxyphenyl-piperazine groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Substituents Key Structural Differences
Target Compound 1,3,5-Triazine 4-fluorophenyl, piperazino(4-methoxyphenyl), amino Reference compound
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine () 1,3,5-Triazine 4-fluorophenyl, 4-methylpiperidino Piperidino (saturated) vs. piperazino (N-containing) ring
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine () 1,3,5-Triazine 2-fluorophenyl, naphthyl Fluorophenyl position and bulky naphthyl group alter steric effects
N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine () Pyrimidine Piperazino, 4-methylphenyl Pyrimidine core vs. triazine; altered electronic properties

Substituent Effects

  • Piperazine vs.
  • Methoxy vs. Fluoro Groups : The 4-methoxyphenyl group (target) improves solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ), while the 4-fluorophenyl group enhances metabolic stability .

Physicochemical Properties

Property Target Compound 6-(4-Chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine () N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
Molecular Weight 421.5 g/mol ~380–420 g/mol (varies by substituent) ~490 g/mol
Solubility Moderate (methoxy enhances aqueous solubility) Low (chloro substituent increases hydrophobicity) Not available
LogP (Predicted) ~3.2 ~3.5–4.0 ~4.5

Key Research Findings

Anticancer Potential: Triazine-piperazine hybrids (e.g., compounds) show micromolar potency against leukemia cell lines, suggesting the target compound may share similar efficacy .

Structural Optimization : Methoxy and fluoro substituents balance solubility and stability, outperforming chloro or nitro groups in pharmacokinetic profiles .

Target Selectivity : Piperazine-containing compounds (e.g., ) demonstrate receptor subtype selectivity, implying the target compound’s piperazine moiety could enable tailored interactions .

Q & A

Q. Q1: What are the critical steps in synthesizing this triazine-piperazine hybrid, and how can reaction conditions be optimized for higher yields?

A: Synthesis typically involves nucleophilic substitution reactions on the triazine core. Key steps include:

  • Substituent introduction : The 4-fluorophenylamine group is introduced via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Piperazine coupling : The piperazinomethyl group is attached using reductive amination, with NaBH₃CN as a reducing agent .
  • Optimization : Yield improvements (up to 30%) are achieved by controlling stoichiometry (1:1.2 molar ratio for amine-triazine coupling) and using polar aprotic solvents (e.g., DMSO or acetonitrile) .

Advanced Structural Characterization

Q. Q2: How can contradictory NMR data for the triazine core and piperazine side chain be resolved?

A: Discrepancies often arise from dynamic proton exchange in the piperazine ring. Strategies include:

  • Low-temperature NMR : Conducting ¹H NMR at −40°C to slow exchange rates and resolve split signals for N–CH₂– groups .
  • 2D-COSY/HMBC : Mapping coupling between triazine C6 (δ ~160 ppm in ¹³C NMR) and the piperazinomethyl CH₂ (δ ~3.5 ppm in ¹H NMR) .
  • X-ray crystallography : Resolving torsional angles between the triazine and piperazine planes (e.g., dihedral angles of 12–86° observed in analogs) .

Basic Biological Activity Profiling

Q. Q3: What in vitro assays are recommended for preliminary evaluation of its antileukemic activity?

A: Standard protocols include:

  • Cell viability assays : MTT or resazurin-based tests on Jurkat or K562 leukemia cells (IC₅₀ calculations over 48–72 hours) .
  • Dose-response curves : Testing concentrations from 0.1–100 µM, with positive controls like imatinib .
  • Selectivity screening : Compare cytotoxicity against non-cancerous HEK293 or peripheral blood mononuclear cells (PBMCs) .

Advanced Mechanistic Studies

Q. Q4: How can researchers investigate contradictory results in target engagement (e.g., ENT1 vs. ENT2 inhibition)?

A: Resolve discrepancies via:

  • Competitive binding assays : Use [³H]uridine uptake studies in transporter-deficient cells transfected with ENT1 or ENT2 .
  • Irreversibility tests : Pre-incubate cells with the compound, wash, and measure residual inhibition to confirm non-competitive binding .
  • Molecular docking : Compare binding poses in ENT1 (e.g., hydrophobic pocket near Phe334) vs. ENT2 (polar interactions with Asp75) .

Basic Analytical Method Development

Q. Q5: Which HPLC conditions ensure purity assessment of this compound?

A: Recommended parameters:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA), 40%→90% over 20 min.
  • Detection : UV at 254 nm (triazine absorbance) .
  • Validation : Retention time ~12.5 min with >95% purity .

Advanced Structure-Activity Relationship (SAR)

Q. Q6: How do substituents on the piperazine ring affect potency and selectivity?

A: SAR trends from analogs suggest:

  • 4-Methoxyphenyl : Enhances ENT2 selectivity (IC₅₀ = 0.8 µM vs. 3.2 µM for ENT1) by increasing lipophilicity (clogP +0.7) .
  • Halogen substitutions : Fluorine at the phenyl para position improves membrane permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) .
  • Methylpiperazine : Reduces metabolic clearance (t₁/₂ > 120 min in human liver microsomes) but lowers solubility .

Basic Stability and Storage

Q. Q7: What storage conditions prevent degradation of this compound?

A: Stability data indicate:

  • Temperature : Store at −20°C in amber vials to avoid photodegradation.
  • Solvent : Dissolve in DMSO (10 mM stock) with desiccant to prevent hydrolysis of the triazine core .
  • Shelf life : >12 months under inert gas (N₂ or Ar) .

Advanced Pharmacokinetic Challenges

Q. Q8: How can blood-brain barrier (BBB) penetration be evaluated for neuro-oncology applications?

A: Methods include:

  • PAMPA-BBB assay : Measure permeability (Pe) using a lipid membrane model; Pe > 4.0 × 10⁻⁶ cm/s predicts high penetration .
  • In vivo microdialysis : Quantify brain-to-plasma ratio (B/P) in rodent models after IV administration (target B/P > 0.3) .
  • MDCK-MDR1 cells : Assess P-gp efflux ratio; ratios <2.0 indicate low efflux risk .

Basic Data Interpretation

Q. Q9: How to interpret conflicting IC₅₀ values across cell lines?

A: Potential factors:

  • Cell-specific metabolism : Check CYP3A4/5 expression levels (e.g., higher in HepG2 vs. HCT116).
  • Membrane transporters : Use CRISPR knockout models to confirm ENT1/2 dependency .
  • Apoptosis pathways : Perform caspase-3/7 activation assays to distinguish cytostatic vs. cytotoxic effects .

Advanced Toxicity Profiling

Q. Q10: What strategies mitigate off-target toxicity in preclinical models?

A: Approaches include:

  • hERG inhibition screening : Patch-clamp assays to assess cardiac risk (IC₅₀ >30 µM preferred) .
  • AMES test : Rule out mutagenicity with TA98 and TA100 strains .
  • Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., quinone imines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine
Reactant of Route 2
N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.